3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine
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Overview
Description
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine is a complex organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxopyridine core, followed by the introduction of the cyano group and the cyclohexyl ring. The final step involves the attachment of the fluorosulfonyloxybenzoyl moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-cyclohexyl-5-(2-chlorosulfonyloxybenzoyl)-2-oxopyridine
- 3-Cyano-1-cyclohexyl-5-(2-methoxysulfonyloxybenzoyl)-2-oxopyridine
- 3-Cyano-1-cyclohexyl-5-(2-nitrosulfonyloxybenzoyl)-2-oxopyridine
Uniqueness
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine is unique due to the presence of the fluorosulfonyloxybenzoyl moiety, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications requiring specific reactivity or stability profiles.
Properties
IUPAC Name |
3-cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-28(25,26)27-17-9-5-4-8-16(17)18(23)14-10-13(11-21)19(24)22(12-14)15-6-2-1-3-7-15/h4-5,8-10,12,15H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIVQLRKSKCGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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